(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol is a heterocyclic compound with the molecular formula C8H8N2O. It is a building block in organic synthesis and is used in various scientific research applications. The compound features a pyrrolo-pyridine core structure, which is a common motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-pyrrolo[3,2-b]pyridin-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various reduced derivatives .
Scientific Research Applications
(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1H-pyrrolo[3,2-b]pyridin-5-yl)methanol involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar Compounds
(1H-pyrrolo[2,3-b]pyridin-5-yl)methanol: A closely related compound with similar structural features and applications.
(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol: Another derivative with additional functional groups that may alter its chemical properties and biological activities.
Uniqueness
(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs makes it particularly valuable in cancer research .
Biological Activity
(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol is a compound belonging to the pyrrolo-pyridine class known for its diverse biological activities, particularly in the fields of oncology and neurobiology. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.
The compound exhibits significant interaction with fibroblast growth factor receptors (FGFRs) , which are critical in various cellular processes including proliferation and differentiation. Inhibition of FGFRs has been linked to anti-cancer effects, as it can lead to reduced cell proliferation and increased apoptosis in cancer cells. Studies indicate that this compound effectively inhibits FGFR1, FGFR2, and FGFR3, affecting key signaling pathways such as RAS-MEK-ERK and PI3K-Akt .
Cellular Effects
Research has shown that this compound influences several cellular processes:
- Cell Proliferation : It has been observed to inhibit proliferation in various cancer cell lines.
- Apoptosis Induction : The compound can induce apoptosis through the disruption of FGFR signaling pathways.
- Migration : It affects cellular migration, which is crucial in cancer metastasis.
For instance, in studies involving human cervical cancer cell lines (SiHa, HeLa, and CaSki), this compound demonstrated significant cytotoxicity at higher concentrations .
Molecular Mechanism
The molecular mechanism of action involves specific binding interactions with biomolecules:
- Binding to FGFRs : The compound binds to the tyrosine kinase domain of FGFRs, inhibiting receptor autophosphorylation.
- Downstream Signaling Pathways : This inhibition leads to decreased activation of downstream pathways such as RAS-MEK-ERK and PI3K-Akt.
- Gene Expression Alteration : The modulation of these pathways results in altered gene expression profiles that favor apoptosis over survival .
Table 1: Summary of Biological Activity Studies
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-5-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-1-2-7-8(10-6)3-4-9-7/h1-4,9,11H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGCMJRNQWSSPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)N=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.